molecular formula C18H28N5O10P B14019065 Tenofovir Disopropyl Ethyl Diester

Tenofovir Disopropyl Ethyl Diester

Cat. No.: B14019065
M. Wt: 505.4 g/mol
InChI Key: OXROEIBHDASPQM-UHFFFAOYSA-N
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Description

Tenofovir Disopropyl Ethyl Diester is a chemical compound that serves as an impurity of Tenofovir, an acyclic phosphonate nucleotide analogue and reverse transcriptase inhibitor. It is primarily used in the preparation of Tenofovir, which is an anti-HIV agent .

Preparation Methods

Chemical Reactions Analysis

Tenofovir Disopropyl Ethyl Diester undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Mechanism of Action

The mechanism of action of Tenofovir Disopropyl Ethyl Diester involves its conversion to Tenofovir, which is then phosphorylated to its active form. The active form inhibits the viral reverse transcriptase enzyme, thereby preventing the replication of the virus . This mechanism is crucial for its effectiveness in treating HIV and hepatitis B infections.

Comparison with Similar Compounds

Tenofovir Disopropyl Ethyl Diester is similar to other Tenofovir derivatives, such as Tenofovir Disoproxil Fumarate and Tenofovir Alafenamide. it is unique in its specific esterification and impurity profile . Other similar compounds include:

This compound stands out due to its specific role as an intermediate and impurity in the synthesis of Tenofovir derivatives, making it a valuable compound in pharmaceutical research and development.

Properties

Molecular Formula

C18H28N5O10P

Molecular Weight

505.4 g/mol

IUPAC Name

[1-(6-aminopurin-9-yl)propan-2-yloxymethyl-(ethoxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate

InChI

InChI=1S/C18H28N5O10P/c1-5-27-17(24)28-9-31-34(26,32-10-29-18(25)33-12(2)3)11-30-13(4)6-23-8-22-14-15(19)20-7-21-16(14)23/h7-8,12-13H,5-6,9-11H2,1-4H3,(H2,19,20,21)

InChI Key

OXROEIBHDASPQM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OCOC(=O)OC(C)C

Origin of Product

United States

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